molecular formula C12H15N3O4S B5052461 4-{[(1-methyl-2,5-dioxo-3-pyrrolidinyl)amino]methyl}benzenesulfonamide

4-{[(1-methyl-2,5-dioxo-3-pyrrolidinyl)amino]methyl}benzenesulfonamide

Cat. No. B5052461
M. Wt: 297.33 g/mol
InChI Key: NHCRIZAUQBOVQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[(1-methyl-2,5-dioxo-3-pyrrolidinyl)amino]methyl}benzenesulfonamide is a chemical compound that has been widely studied for its potential use in scientific research. It is commonly referred to as "PD 0325901" and is classified as a MEK inhibitor. MEK inhibitors are a type of drug that targets the MEK protein, which plays a key role in cell growth and division. PD 0325901 has been shown to have potential applications in cancer research, as well as in the study of various other diseases and conditions.

Mechanism of Action

PD 0325901 works by inhibiting the activity of the MEK protein. MEK is a key component of the MAPK/ERK signaling pathway, which plays a critical role in cell growth and division. By inhibiting MEK, PD 0325901 can prevent the activation of downstream targets in this pathway, ultimately leading to the inhibition of cell growth and division.
Biochemical and Physiological Effects:
PD 0325901 has been shown to have a variety of biochemical and physiological effects. In addition to inhibiting the growth of cancer cells, it has also been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases. PD 0325901 has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

PD 0325901 has several advantages for use in lab experiments. It is a highly specific inhibitor of MEK, which makes it useful for studying the role of this protein in various cellular processes. It is also relatively stable and can be easily synthesized in large quantities.
However, there are also some limitations to the use of PD 0325901 in lab experiments. It can be toxic at high concentrations, which may limit its use in some experiments. In addition, its effects may be influenced by other factors in the cellular environment, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on PD 0325901. One area of interest is the development of more potent and selective MEK inhibitors that can be used in the treatment of cancer and other diseases. Another area of interest is the study of the downstream effects of MEK inhibition, which may provide insights into the mechanisms underlying various diseases and conditions.
In addition, there is ongoing research on the use of PD 0325901 in combination with other drugs for the treatment of cancer. For example, it has been shown to enhance the efficacy of chemotherapy drugs in preclinical models. Further research in this area may lead to the development of new treatment strategies for cancer and other diseases.

Synthesis Methods

PD 0325901 can be synthesized using a variety of methods. One commonly used method involves the reaction of 4-(4-bromophenyl)-2,5-dimethylfuran-3-one with 1-methyl-3-(2-pyrrolidin-1-ylethyl)urea in the presence of a catalyst. The resulting compound is then treated with benzenesulfonyl chloride to yield PD 0325901.

Scientific Research Applications

PD 0325901 has been extensively studied for its potential use in cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in animal models. Specifically, PD 0325901 targets the MEK protein, which is frequently overactive in cancer cells. By inhibiting MEK, PD 0325901 can prevent the growth and division of cancer cells.
In addition to cancer research, PD 0325901 has also been studied for its potential use in the treatment of other diseases and conditions. For example, it has been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

4-[[(1-methyl-2,5-dioxopyrrolidin-3-yl)amino]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O4S/c1-15-11(16)6-10(12(15)17)14-7-8-2-4-9(5-3-8)20(13,18)19/h2-5,10,14H,6-7H2,1H3,(H2,13,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHCRIZAUQBOVQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC(C1=O)NCC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.